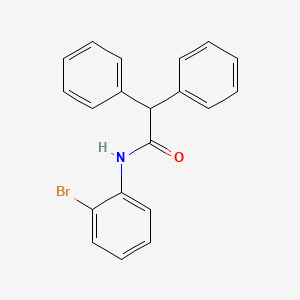

N-(2-Bromophenyl)-2,2-diphenylethanamide

Description

N-(2-Bromophenyl)-2,2-diphenylethanamide is a brominated aromatic amide derivative featuring a 2,2-diphenylethyl backbone conjugated to a 2-bromophenyl group via an amide linkage. This compound is structurally notable for its combination of bulky diphenyl substituents and a halogenated aromatic ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(2-bromophenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSUKSZFFVKPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide typically involves the reaction of 2-bromoaniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Bromoaniline+Diphenylacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2,2-diphenylethanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Formation of N-(2-substituted phenyl)-2,2-diphenylethanamide derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of corresponding amines.

Scientific Research Applications

N-(2-Bromophenyl)-2,2-diphenylethanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2,2-diphenylethanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the aromatic substituents, backbone modifications, and functional groups. Key examples include:

Key Observations :

Physicochemical Properties

- Solubility : The diphenyl groups in this compound likely reduce aqueous solubility compared to less bulky analogues (e.g., 2-(4-bromophenyl)acetamide derivatives). This is consistent with trends observed in diphenylethylamine-based compounds, which often require organic solvents for dissolution .

- LogP: Estimated LogP values for the target compound (predicted ~5.2) suggest higher lipophilicity than analogues like 2-(2-bromophenoxy)-N,N-diethylethanamine (LogP 3.6), favoring membrane permeability .

Biological Activity

N-(2-Bromophenyl)-2,2-diphenylethanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The bromine atom enhances the compound's binding affinity to various enzymes and receptors, which may modulate biological pathways relevant to disease processes. Specifically, it has been investigated for:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating its possible use as an antimicrobial agent.

- Anticancer Properties : Research suggests that this compound may exhibit selective toxicity towards cancer cells by inhibiting key signaling pathways involved in tumor growth .

Antimicrobial Activity

In studies assessing antimicrobial properties, this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results indicate that the compound could serve as a potential lead in developing new antimicrobial therapies.

Anticancer Activity

The anticancer properties of this compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity with IC values reported as follows:

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | 10 |

| HeLa (Cervical Cancer) | 3.0 | 12 |

| A549 (Lung Cancer) | 7.5 | 8 |

The selectivity index indicates that this compound preferentially affects cancer cells over normal cells, suggesting its potential as an anticancer agent .

Case Studies and Research Applications

Recent studies have explored the application of this compound in drug development:

- Antiviral Studies : Investigations into the antiviral properties revealed that derivatives of this compound could inhibit viral entry mechanisms, particularly against pathogens like the Ebola virus .

- Synthetic Applications : The compound is utilized as a building block in organic synthesis, leading to the development of more complex molecules with varied biological activities.

- Pharmacological Investigations : Ongoing research focuses on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Bromophenyl)-2,2-diphenylethanamide, and how can reaction conditions be optimized?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated intermediates like 2-bromophenylboronic acid can react with diphenylethanamide precursors under Suzuki-Miyaura coupling conditions. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and temperature (60–80°C). Optimization involves iterative testing of molar ratios and reaction times to maximize yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Assigns aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ ~170 ppm).

- FT-IR: Confirms amide C=O stretching (~1650 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 368.08) .

- X-ray Crystallography: Resolves steric effects of the bromophenyl group on crystal packing .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer: The compound exhibits low aqueous solubility (<0.1 mg/mL) due to hydrophobic diphenyl groups, necessitating DMSO or ethanol as solvents. Stability studies (TGA/DSC) indicate decomposition above 200°C. The bromine atom enhances electrophilicity, making it reactive in cross-coupling reactions .

Advanced Research Questions

Q. How does the bromophenyl substituent influence reactivity in catalytic transformations?

- Methodological Answer: The bromine atom acts as a directing group in electrophilic substitutions and a leaving group in nucleophilic reactions. For example, in Buchwald-Hartwig amination, Pd catalysts selectively replace bromine with amines. Computational studies (DFT) predict activation barriers for such pathways .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Methodological Answer: Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardize testing using:

- Dose-response curves (IC₅₀ determination) for cytotoxicity.

- Microplate assays (MIC/MBC) for antimicrobial activity.

Cross-validate with structural analogs to isolate pharmacophore contributions .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Screens binding affinities to targets like kinases or bacterial topoisomerases.

- MD Simulations (GROMACS): Assesses stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models: Correlate substituent electronegativity (e.g., Br) with inhibitory potency .

Q. What synthetic strategies improve yield in multi-step pathways?

- Methodological Answer:

- Step-wise purification: Use flash chromatography after each step to remove byproducts.

- Catalyst Recycling: Immobilize Pd catalysts on silica to reduce metal leaching.

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12h to 2h) while maintaining >80% yield .

Q. What structure-activity relationships (SARs) explain its pharmacological potential?

- Methodological Answer:

- Diphenyl groups: Enhance lipophilicity, improving blood-brain barrier penetration.

- Bromophenyl moiety: Increases halogen bonding with target proteins (e.g., EGFR).

- Amide linkage: Stabilizes conformation for binding to enzyme active sites. SAR studies using analogs with Cl or F substituents show reduced potency, highlighting Br’s unique role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.